

Application Notes and Protocols: Valine-Citrulline Linker for dmDNA31 Antibody-Drug Conjugates

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Compound of Interest

Compound Name: *dmDNA31*

Cat. No.: *B15559173*

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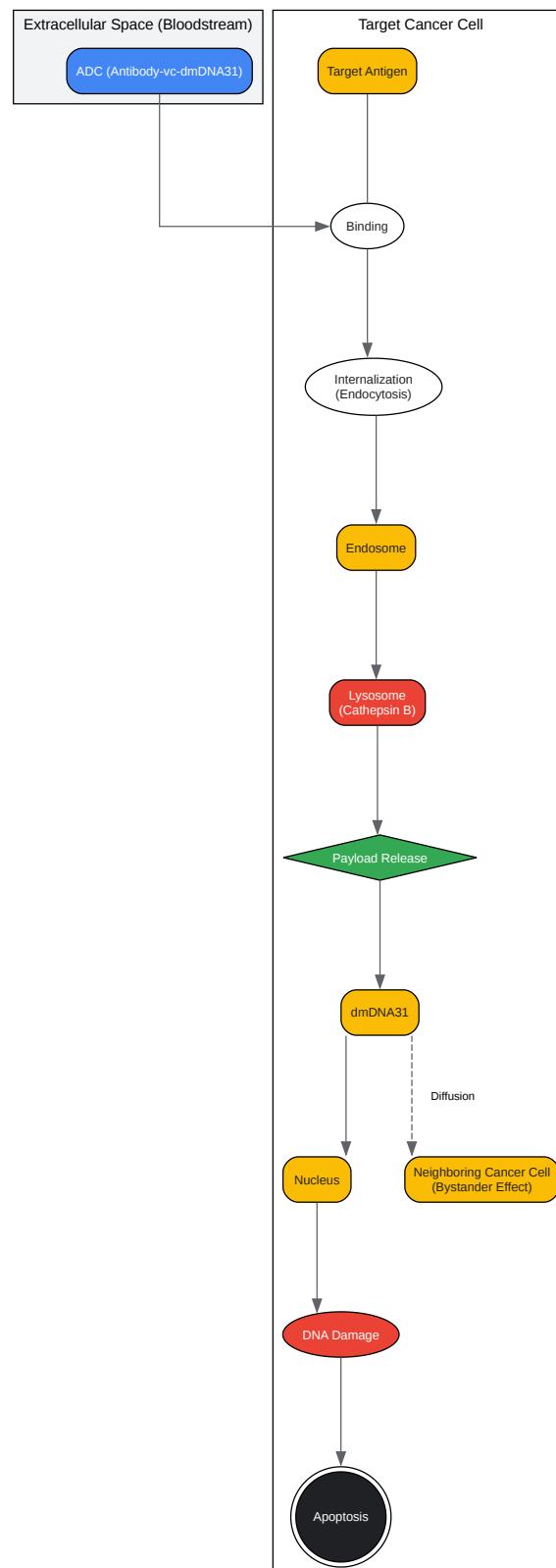
Introduction

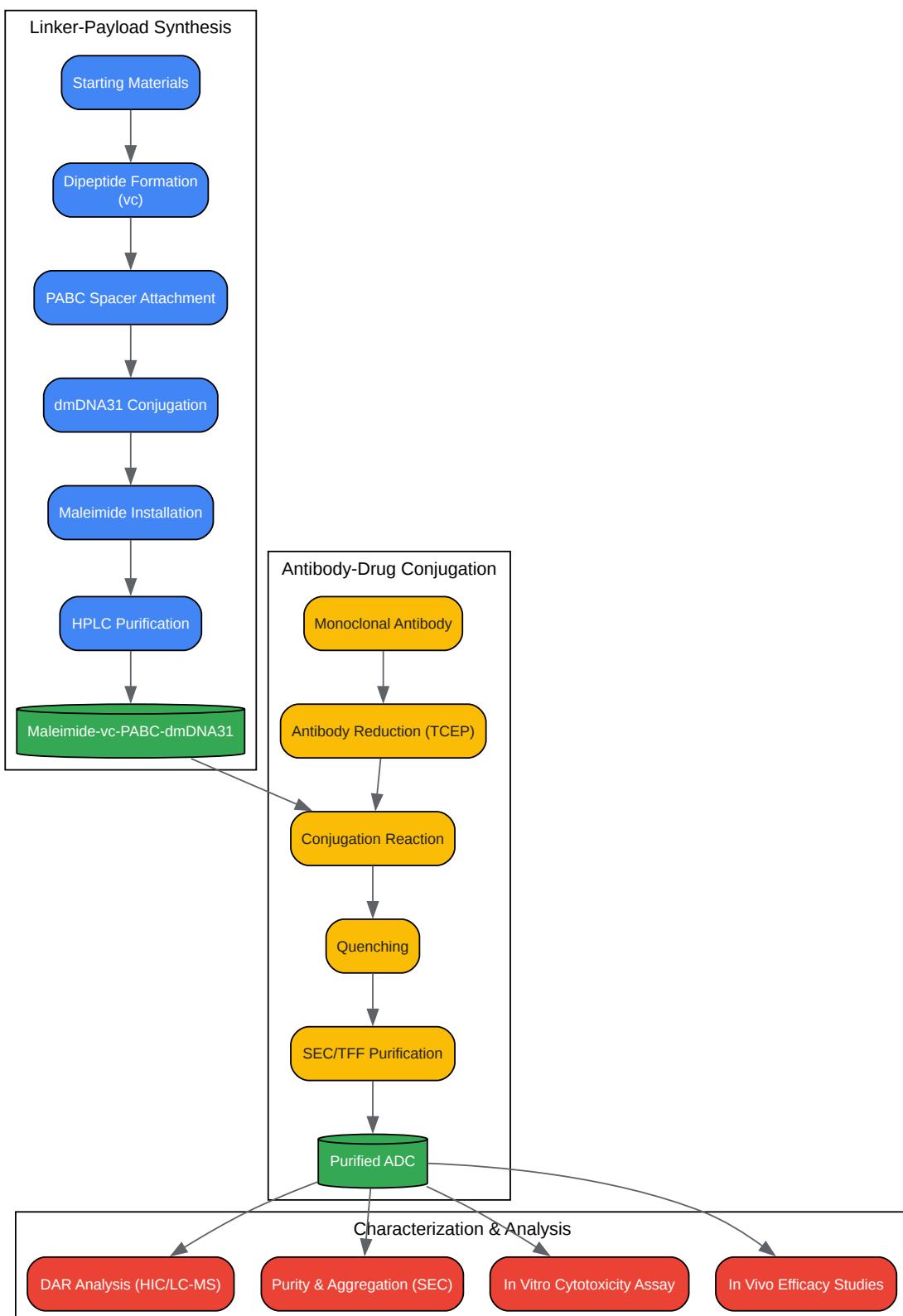
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the payload. The valine-citrulline (vc) dipeptide linker has become a cornerstone in ADC design due to its remarkable stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.^{[1][2][3][4]} This selective cleavage mechanism ensures that the cytotoxic payload is released preferentially within the target cancer cells, thereby maximizing efficacy and minimizing off-target toxicity.^{[1][5]}

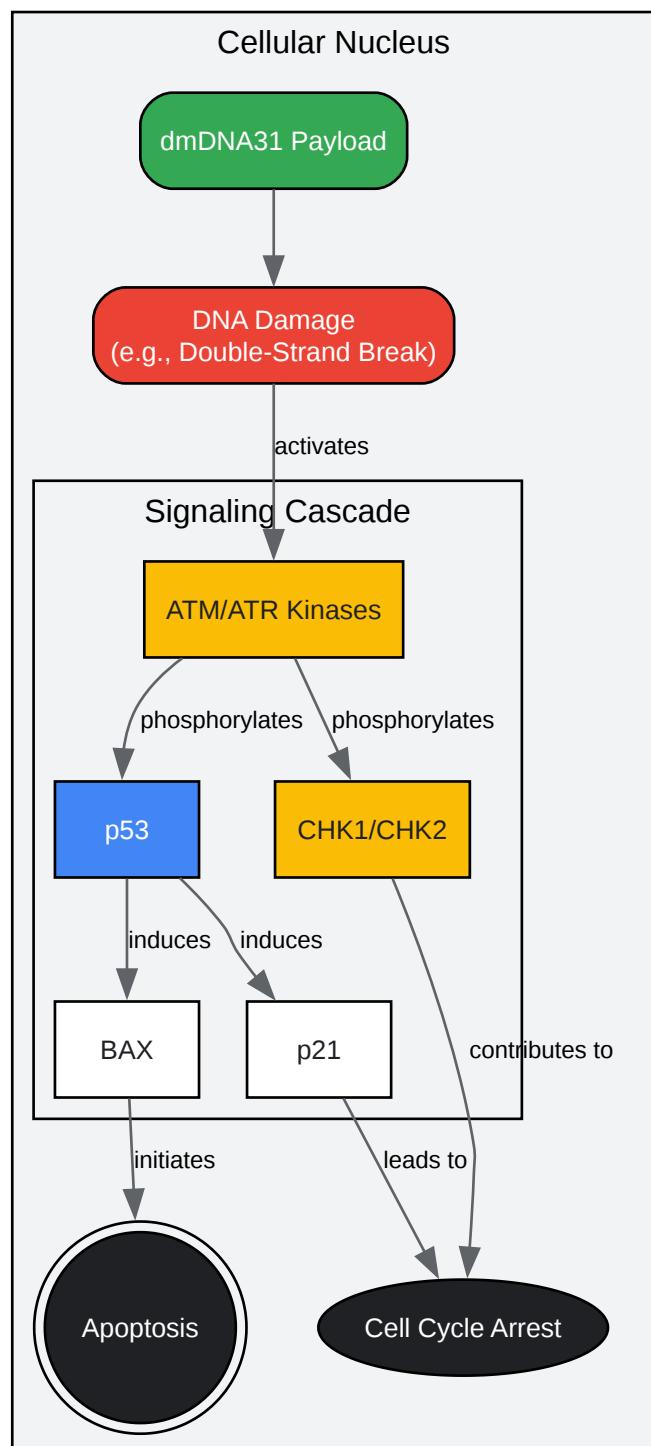
This document provides detailed protocols for the application of a valine-citrulline linker in the development of an ADC with **dmDNA31**, a potent DNA-damaging agent.^{[6][7][8]} DNA-damaging agents represent a significant class of ADC payloads due to their high potency and their ability to kill both dividing and non-dividing cancer cells.^{[6][9]} The protocols outlined herein cover the synthesis of the linker-payload conjugate, its conjugation to a monoclonal antibody, and subsequent *in vitro* and *in vivo* characterization.

Mechanism of Action

The ADC, upon administration, circulates in the bloodstream where the stable valine-citrulline linker prevents premature release of the **dmDNA31** payload.[1][4] Once the antibody component of the ADC binds to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized via endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, facilitate the cleavage of the valine-citrulline linker.[1][2][5] This cleavage releases the **dmDNA31** payload, which can then translocate to the nucleus, interact with DNA, and induce damage, ultimately leading to cell cycle arrest and apoptosis.[10][11][12] A portion of the released, membrane-permeable payload may also diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[13][14][15][16][17]







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